Glycyl-dl-norleucine
Overview
Description
Glycyl-DL-norleucine is an amino acid analog of leucine . It is a dipeptide that is commonly used in scientific research due to its unique biochemical and physiological effects. This dipeptide is synthesized through a specific method and has been extensively studied for its mechanism of action and potential applications in various fields.
Molecular Structure Analysis
The molecular formula of Glycyl-DL-norleucine is C8H16N2O3, and its molecular weight is 188.23 . The structure of a related compound, Glycyl-L-norleucine, can be found on ChemSpider .
Physical And Chemical Properties Analysis
Glycyl-DL-norleucine is a solid at 20°C . It has a melting point of 221.0 to 227.0°C . It is almost transparent in hot water .
Scientific Research Applications
Interaction with Proteases
Glycyl-DL-norleucine (GN) exhibits interesting interactions with proteases. A study by Kanazawa (1978) explored the interaction of GN with Cladosporium acid protease, particularly in the presence of cupric ions. The presence of GN and cupric ions was found to partially quench the protein fluorescence of the enzyme, suggesting a specific interaction mechanism between the enzyme and GN in the presence of cupric ions. This interaction was pH-dependent and could be relevant in the study of protease activity and inhibition (Kanazawa, 1978).
Metabolic Pathways
The metabolism of DL-norleucine has been compared with other amino acids like leucine and norvaline. A study by Hassan and Greenberg (1952) found that norleucine and norvaline exhibited a greater total amount of radioactivity in expired air after metabolism, compared to leucine. This research gives insight into the metabolic pathways and partition of radioactive carbon in amino acids (Ul Hassan & Greenberg, 1952).
Crystal Structure Analysis
The crystal structure of glycyl-DL-leucine, a related compound, was determined at 120 K by Bombicz et al. (2000). This study revealed a complex pattern of hydrogen bonding and could provide a structural basis for understanding the behavior of similar dipeptides, including glycyl-DL-norleucine (Bombicz et al., 2000).
Thermodynamic Behavior in Aqueous Solutions
Romero and Negrete (2004) investigated the partial molar volumes and viscosities of aqueous solutions of DL-norleucine, among other amino acids. Their findings contribute to understanding the thermodynamic behavior and hydration properties of such amino acids in solutions, which is crucial for various biochemical and pharmaceutical applications (Romero & Negrete, 2004).
Influence on Enzyme Production
Glycyl-dl-norleucine has been shown to influence enzyme production. Beg et al. (2000) found that DL-norleucine stimulated the production of xylanase and pectinase by Streptomyces sp., highlighting its potential role in industrial biotechnology for enzyme production (Beg et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUIZOUTLADVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-dl-norleucine | |
CAS RN |
19257-04-6, 1504-41-2 | |
Record name | NSC333490 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1504-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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